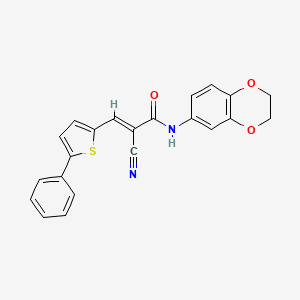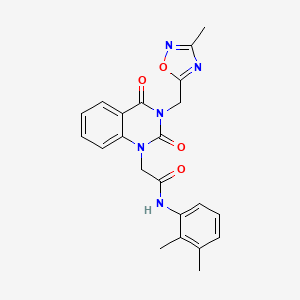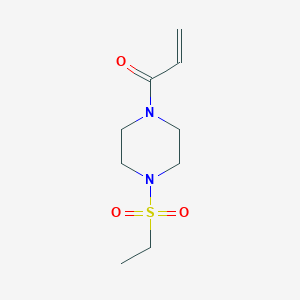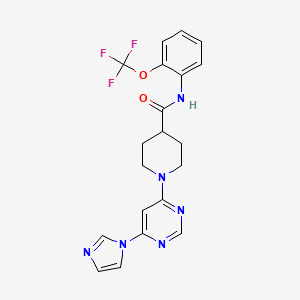
3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, also known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTP belongs to the class of sulfonamide compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide acts as a selective antagonist of the mGluR1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. The mGluR1 receptor is involved in the regulation of various physiological processes such as synaptic plasticity, learning, and memory. By inhibiting the activation of the mGluR1 receptor, 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been found to have neuroprotective effects in animal models of neurological disorders.
Biochemical and Physiological Effects:
3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been found to have potential applications in the treatment of pain, anxiety, and addiction.
Advantages and Limitations for Lab Experiments
3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective antagonist of the mGluR1 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been found to have neuroprotective effects in animal models of neurological disorders, which makes it a potential therapeutic agent for these disorders. However, 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide also has a short half-life, which limits its effectiveness in some experiments.
Future Directions
There are several future directions for the study of 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. Another direction is to study its potential applications in the treatment of pain, anxiety, and addiction. Further research is also needed to improve the synthesis method of 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide and to develop more effective formulations for its administration.
Synthesis Methods
3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide can be synthesized by reacting 4-chloro-3-nitrobenzenesulfonamide with 2,4,4-trimethylpentan-2-ol in the presence of a base such as sodium hydroxide. The resulting product is then treated with butyl bromide to obtain 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide. The synthesis of 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the product.
Scientific Research Applications
3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent antagonist of the metabotropic glutamate receptor 1 (mGluR1), a G protein-coupled receptor that is involved in various physiological processes such as synaptic plasticity, learning, and memory. 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been found to have potential applications in the treatment of pain, anxiety, and addiction.
properties
IUPAC Name |
3-butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30ClNO3S/c1-7-8-11-23-16-12-14(9-10-15(16)19)24(21,22)20-18(5,6)13-17(2,3)4/h9-10,12,20H,7-8,11,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWUOUXDPXSIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide](/img/structure/B2470674.png)

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2470678.png)
![2-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2470680.png)

![2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2470684.png)



![(2-ethylbenzo[d]thiazol-6-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2470690.png)

